3-(Pyrazin-2-ylformamido)propanoic acid
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Overview
Description
3-(Pyrazin-2-ylformamido)propanoic acid is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is also known by its IUPAC name, N-(2-pyrazinylcarbonyl)-beta-alanine . This compound is characterized by the presence of a pyrazine ring attached to a formamide group, which is further connected to a propanoic acid chain .
Preparation Methods
The synthesis of 3-(Pyrazin-2-ylformamido)propanoic acid typically involves the reaction of pyrazine-2-carboxylic acid with beta-alanine in the presence of a coupling reagent . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(Pyrazin-2-ylformamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(Pyrazin-2-ylformamido)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The pyrazine ring and formamide group play crucial roles in binding to these targets, thereby modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
3-(Pyrazin-2-ylformamido)propanoic acid can be compared with other similar compounds, such as:
Pyrazine-2-carboxylic acid: Lacks the formamide and propanoic acid groups, making it less versatile in certain reactions.
Beta-alanine: Lacks the pyrazine ring, which reduces its ability to interact with specific biological targets.
N-(2-pyrazinyl)formamide: Lacks the propanoic acid chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
3-(pyrazine-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJDQUTWPPIMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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